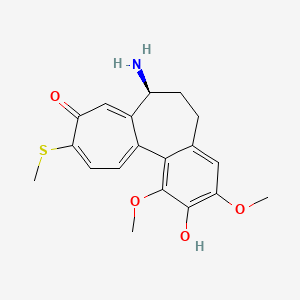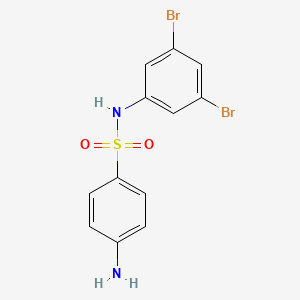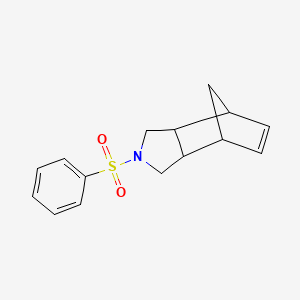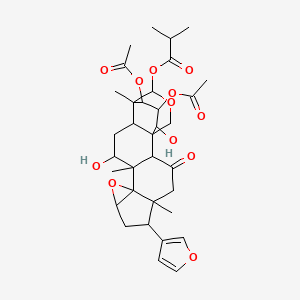
Meliatoxin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Meliatoxin A2 involves the extraction of limonoids from the fruit of Melia azedarach L. The extraction process typically uses organic solvents such as methanol, benzene, hexane, or acetone. The extracted compounds are then purified using chromatographic techniques .
Industrial Production Methods: Large-scale production would require optimization of extraction and purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Meliatoxin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Meliatoxin A2 has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying limonoid biosynthesis and structure-activity relationships.
Medicine: Research is ongoing to explore its potential anticancer and antimicrobial activities.
Industry: Its antifeedant properties are utilized in developing biopesticides for agricultural applications.
Mecanismo De Acción
Meliatoxin A2 exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the normal functioning of insect digestive systems, leading to antifeedant and insecticidal effects. The compound’s molecular targets include enzymes involved in metabolic pathways, which are crucial for insect survival .
Comparación Con Compuestos Similares
Meliatoxin A1: Similar to Meliatoxin A2 but with a different ester moiety at C-28.
Meliatoxin B1 and B2: Isomeric with Meliatoxin A1 and A2, respectively, but with a 5-member ring ketone at C-15 instead of an epoxide ring.
Uniqueness: this compound is unique due to its specific ester moiety and epoxide ring, which contribute to its distinct biological activities. Its structural differences from similar compounds result in varying degrees of insecticidal and antifeedant properties .
Propiedades
Número CAS |
87617-82-1 |
|---|---|
Fórmula molecular |
C34H44O12 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylpropanoate |
InChI |
InChI=1S/C34H44O12/c1-15(2)28(40)45-29-31(6)21-11-22(38)32(7)25(33(21,14-42-29)26(39)24(43-16(3)35)27(31)44-17(4)36)20(37)12-30(5)19(18-8-9-41-13-18)10-23-34(30,32)46-23/h8-9,13,15,19,21-27,29,38-39H,10-12,14H2,1-7H3 |
Clave InChI |
RYOHUDAYJZTZOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


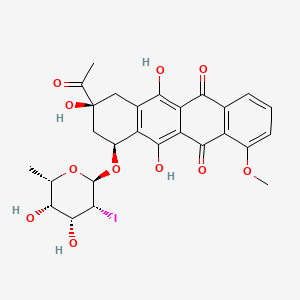
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
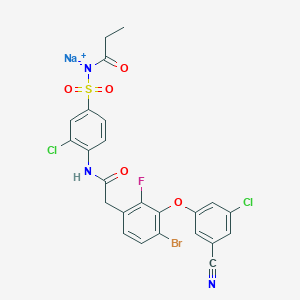
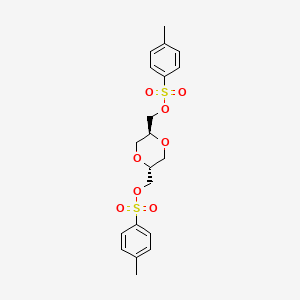
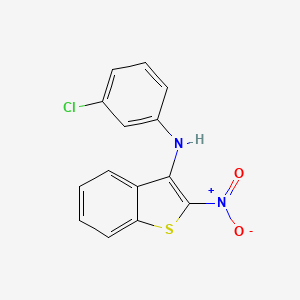

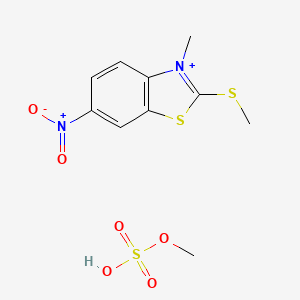
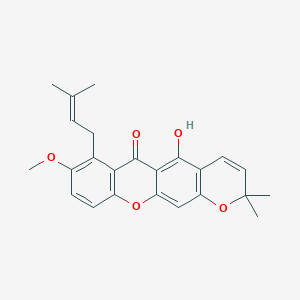
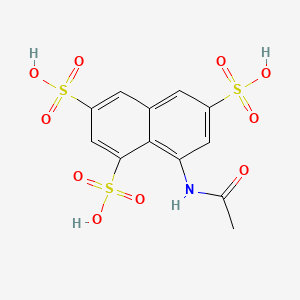
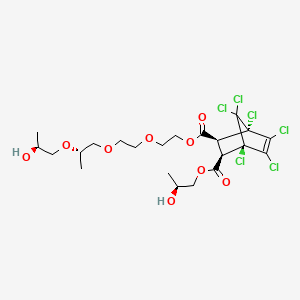
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
